Oxetane-3-carboxylic acid

Catalog No.
S739044
CAS No.
114012-41-8
M.F
C4H6O3
M. Wt
102.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxetane-3-carboxylic acid

CAS Number

114012-41-8

Product Name

Oxetane-3-carboxylic acid

IUPAC Name

oxetane-3-carboxylic acid

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

InChI

InChI=1S/C4H6O3/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6)

InChI Key

UWOTZNQZPLAURK-UHFFFAOYSA-N

SMILES

C1C(CO1)C(=O)O

Synonyms

3-OXETANECARBOXYLIC ACID

Canonical SMILES

C1C(CO1)C(=O)O

The exact mass of the compound Oxetane-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oxetane-3-carboxylic acid (CAS 114012-41-8) is a premium, highly strained four-membered oxygen heterocycle utilized extensively in medicinal chemistry and advanced materials design. Functioning as a robust bioisostere for gem-dimethyl, cyclobutane, and carbonyl groups, this building block allows chemists to introduce the oxetane-3-yl moiety into complex molecular architectures. Unlike standard carbocycles, the oxetane core possesses a high dipole moment and distinct lone-pair projection, which fundamentally alters the physicochemical profile of downstream products. Procurement of this specific carboxylic acid is typically driven by its ability to act as a versatile precursor for amidation, esterification, and decarboxylative cross-coupling, directly addressing lead optimization challenges such as high lipophilicity, poor aqueous solubility, and metabolic instability [1].

Substituting oxetane-3-carboxylic acid with its closest carbocyclic analog, cyclobutanecarboxylic acid, or a gem-dimethyl equivalent like isobutyric acid, fundamentally fails in both synthetic processability and downstream application performance. In synthetic workflows, the unique electronic nature of the oxetane ring stabilizes tertiary radicals differently than carbocycles, enabling specific photoredox cross-coupling reactions where cyclobutanes yield almost no product[1]. In pharmacological applications, replacing the oxetane oxygen with a methylene group eliminates the strong dipole moment responsible for drastic pKa modulation and hydrogen-bond acceptance. Consequently, generic carbocyclic substitution leads to APIs with significantly higher lipophilicity (LogD), increased hERG toxicity risks, and poorer metabolic stability, rendering them unacceptable for rigorous lead optimization.

Decarboxylative Cross-Coupling Efficiency and Radical Stability

In dual photoredox/nickel-catalyzed decarboxylative cross-coupling with aryl halides, the tertiary radical generated from 3-aminooxetane-3-carboxylic acid derivatives exhibits highly efficient reactivity compared to its carbocyclic counterpart. While the oxetane derivative successfully couples to form fully substituted carbon centers in high yields, the equivalent cyclobutane radical suffers from mismatched reactivity and fails to produce meaningful quantities of the target product[1].

Evidence DimensionCross-coupling product yield
Target Compound Data61–91% yield for oxetane-3-carboxylic acid derivatives
Comparator Or Baseline4% yield for 1-aminocyclobutanecarboxylic acid derivatives
Quantified Difference>15-fold increase in yield
ConditionsDual photoredox/Ni-catalyzed conversion with aryl halides

This massive yield discrepancy dictates that buyers must procure the oxetane-specific building block for complex tertiary carbon synthesis, as carbocyclic substitutes are synthetically unviable under these mild conditions.

Profound pKa Modulation of Proximal Amines

The incorporation of the oxetane-3-yl group via oxetane-3-carboxylic acid derivatives exerts a strong electron-withdrawing effect due to the high electronegativity of the ring oxygen and its significant dipole moment. When compared to cyclobutane or gem-dimethyl groups, the oxetane core drastically lowers the basicity of adjacent amine centers [1].

Evidence DimensionpKa reduction of proximal basic centers
Target Compound DataLowers pKa by 2.5–3.0 units
Comparator Or BaselineCyclobutane or gem-dimethyl groups (baseline pKa)
Quantified Difference2.5–3.0 unit reduction in pKa
ConditionsAqueous titration of synthesized 3,3-disubstituted oxetane amines vs carbocyclic analogs

Lowering the pKa of basic APIs improves membrane permeability and reduces off-target binding (such as hERG liability), making this compound a critical procurement choice for drug formulation optimization.

Lipophilicity (LogD) Reduction for Enhanced Solubility

Replacing standard carbocycles with the oxetane core provides a highly effective strategy for reducing 'molecular obesity.' Matched molecular pair analyses demonstrate that substituting a cyclobutane ring with an oxetane ring significantly decreases the distribution coefficient (LogD), thereby enhancing aqueous solubility without reducing the steric bulk required for target binding[1].

Evidence DimensionLogD (Lipophilicity)
Target Compound Data~0.8 unit reduction in LogD
Comparator Or BaselineCyclobutane derivatives
Quantified DifferenceLowered LogD by approximately 0.8 units
ConditionsMatched molecular pair analysis in physiological buffer

A lower LogD directly correlates with improved aqueous solubility and lower plasma protein binding, essential parameters for selecting this specific building block in pharmaceutical procurement.

Superior Metabolic Stability Over Positional Isomers

The specific substitution pattern of the oxetane ring plays a critical role in its resistance to oxidative metabolism. Studies on human liver microsomes (HLM) reveal that 3-substituted oxetanes (derived from oxetane-3-carboxylic acid) are significantly more stable than 2-substituted oxetanes or standard tetrahydrofuran (THF) derivatives, which are prone to rapid ring scission and oxidation [1].

Evidence DimensionIntrinsic clearance (CL_int) in human liver microsomes
Target Compound DataHigh stability (e.g., CL_int ~25.9 mL·min–1·kg–1 for select analogs)
Comparator Or Baseline2-substituted oxetanes (rapid ring scission to hydroxy acids/diols)
Quantified DifferenceSubstantial reduction in clearance rate and prevention of ring-opening
ConditionsIn vitro human liver microsome (HLM) stability assays

Buyers must specify the 3-substituted oxetane precursor to ensure the final product resists rapid in vivo degradation, a performance metric where 2-substituted isomers fail.

Synthesis of Metabolically Stable Amide Bioisosteres

Oxetane-3-carboxylic acid is heavily procured as a precursor for generating amino-oxetanes and oxetane-containing peptidomimetics. Driven by its ability to lower LogD by ~0.8 units and resist ring scission compared to 2-substituted isomers, it is the ideal building block for replacing metabolically labile amide bonds or highly lipophilic gem-dimethyl groups in advanced drug candidates[1].

Decarboxylative Photoredox Cross-Coupling for Complex API Scaffolds

Due to the unique stability of the oxetane tertiary radical—which enables 61–91% yields in photoredox/nickel-catalyzed cross-coupling where cyclobutanes yield only 4%—this compound is the preferred starting material for installing fully substituted, sp3-rich carbon centers. It is specifically selected for late-stage functionalization workflows where standard carbocyclic building blocks exhibit mismatched radical reactivity [2].

Basicity Tuning in CNS and Cardiovascular Drug Design

In the development of central nervous system (CNS) or cardiovascular therapeutics, high basicity often leads to poor blood-brain barrier penetration or dangerous hERG ion channel binding. Oxetane-3-carboxylic acid is utilized to introduce the strongly electronegative oxetane core, intentionally driving down the pKa of proximal amines by 2.5–3.0 units to optimize the safety and permeability profile of the final formulation [3].

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types